molecular formula C10H16O B1210497 Ipsdienol CAS No. 35628-00-3

Ipsdienol

Cat. No.: B1210497
CAS No.: 35628-00-3
M. Wt: 152.23 g/mol
InChI Key: NHMKYUHMPXBMFI-SNVBAGLBSA-N
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Description

Ipsdienol is a terpene alcohol with the chemical formula C10H16O. It is one of the major aggregation pheromones of bark beetles, particularly those of the genus Ips. This compound plays a crucial role in the communication and mating behaviors of these beetles, acting as a sex attractant and facilitating interspecies communication to reduce competition for breeding material .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ipsdienol can be synthesized through various methods. One common approach involves the asymmetric isoprenylation of aldehydes or alcohols. For instance, the asymmetric isoprenylation of prenal (3-methyl-2,5-dihydrothiophene) can yield this compound . Another method involves the use of D-mannitol as a starting material . Additionally, chiral resolution of racemic precursors has been employed to obtain enantiomerically pure this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process may include steps such as the isoprenylation of carbonyl compounds with 2-(trimethylsilyl)methyl-1,3-butadiene, initiated by a catalytic amount of tetra-n-butylammonium fluoride . This method is efficient and yields high-purity this compound suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Ipsdienol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.

Major Products:

    Oxidation: Ipsdienone

    Reduction: this compound

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Ipsdienol has a wide range of scientific research applications:

    Chemistry: this compound is used as a model compound in the study of terpene synthesis and reactions.

    Biology: In biological research, this compound is studied for its role in insect behavior and communication.

    Medicine: While not directly used in medicine, this compound’s role in pheromone research contributes to the understanding of chemical signaling, which can have broader implications in medical research.

    Industry: this compound is used in the development of pest control strategies.

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s uniqueness lies in its specific role as a sex attractant and its ability to facilitate interspecies communication among bark beetles. Its structural features, such as the presence of a methylene group, contribute to its distinct chemical properties and biological activities .

This compound’s diverse applications and unique chemical properties make it a compound of significant interest in various fields of research and industry.

Properties

IUPAC Name

(4S)-2-methyl-6-methylideneocta-2,7-dien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-5-9(4)7-10(11)6-8(2)3/h5-6,10-11H,1,4,7H2,2-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMKYUHMPXBMFI-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(CC(=C)C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@H](CC(=C)C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885627
Record name (+)-Ipsdienol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50885627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35628-00-3
Record name Ipsdienol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35628-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ipsdienol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035628003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Octadien-4-ol, 2-methyl-6-methylene-, (4S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+)-Ipsdienol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50885627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IPSDIENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0CK35047X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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